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Cat. No.: B167883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Octyloxy)ethanol, also known as ethylene glycol mono-n-octyl ether, is a non-ionic

surfactant with applications in various industries, including cosmetics and pharmaceuticals,

where it can function as an emulsifying agent or solvent. Its chemical structure, consisting of an

eight-carbon alkyl chain and a hydrophilic ethylene glycol moiety, dictates its physicochemical

properties and performance. Accurate and comprehensive characterization of 2-
(Octyloxy)ethanol is crucial for quality control, formulation development, and regulatory

compliance.

This document provides detailed application notes and experimental protocols for the analytical

characterization of 2-(Octyloxy)ethanol using modern analytical techniques, including Gas

Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties
A summary of the key physicochemical properties of 2-(Octyloxy)ethanol is presented in Table

1. This data is essential for understanding the behavior of the molecule in various analytical

systems.
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Table 1: Physicochemical Properties of 2-(Octyloxy)ethanol

Property Value Source

Molecular Formula C₁₀H₂₂O₂ PubChem[1]

Molecular Weight 174.28 g/mol PubChem[1]

CAS Number 10020-43-6 NIST WebBook[2]

Appearance Colorless liquid (predicted) ---

Boiling Point 239.5 °C (predicted) ---

Density 0.87 g/cm³ (predicted) ---

Synonyms
Ethylene glycol mono-n-octyl

ether, n-Octyl cellosolve
NIST WebBook[2]

Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds like 2-(Octyloxy)ethanol. It provides information on the purity of

the sample and allows for structural elucidation through mass spectral fragmentation patterns.

Objective: To determine the purity of a 2-(Octyloxy)ethanol sample and to confirm its identity

via mass spectrometry.

Instrumentation:

Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

Autosampler for automated injection.

Materials:

2-(Octyloxy)ethanol sample

High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)
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Microsyringe or autosampler vials

Procedure:

Sample Preparation: Prepare a 1 mg/mL solution of 2-(Octyloxy)ethanol in the chosen

solvent. Vortex to ensure complete dissolution.

GC-MS Parameters: Set up the GC-MS system with the parameters outlined in Table 2.

These are typical starting parameters and may require optimization based on the specific

instrument.

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Data Acquisition: Acquire the data in full scan mode to obtain a total ion chromatogram (TIC)

and mass spectra for all eluting peaks.

Data Analysis:

Integrate the peaks in the TIC to determine the relative purity of the sample.

Analyze the mass spectrum of the main peak corresponding to 2-(Octyloxy)ethanol.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for identity

confirmation.

Table 2: Suggested GC-MS Parameters
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Parameter Value

GC Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID,

0.25 µm film thickness

Inlet Temperature 250 °C

Injection Mode Split (e.g., 20:1)

Injection Volume 1 µL

Carrier Gas Helium, constant flow at 1.0 mL/min

Oven Temperature Program
Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to

280 °C, hold for 5 min

MS Transfer Line Temp. 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range 40 - 400 m/z

The mass spectrum of 2-(Octyloxy)ethanol is characterized by fragmentation of the ether and

alcohol functionalities. The molecular ion peak (M⁺) at m/z 174 may be weak or absent. Key

fragment ions are summarized in Table 3. The most abundant peaks are often observed at m/z

57, 43, and 69.[1]

Table 3: Major Mass Spectral Fragments for 2-(Octyloxy)ethanol
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m/z
Proposed Fragment
Structure/Identity

Relative Intensity

174 [C₁₀H₂₂O₂]⁺ (Molecular Ion) Low

113 [CH₃(CH₂)₇O]⁺ Moderate

85 [C₆H₁₃]⁺ Moderate

71 [C₅H₁₁]⁺ High

69 [C₅H₉]⁺ High

57 [C₄H₉]⁺ High (often base peak)

45 [CH₂CH₂OH]⁺ High

43 [C₃H₇]⁺ High

Experimental Workflow for GC-MS Analysis

Sample Preparation

GC-MS Analysis

Data Processing

2-(Octyloxy)ethanol Sample Dilute to 1 mg/mL

GC-grade Solvent

Inject 1 µL GC Separation EI Ionization (70 eV) Mass Detection (m/z 40-400)

Total Ion Chromatogram

Mass Spectrum

Generate Report

NIST Library Search

Click to download full resolution via product page

GC-MS analysis workflow for 2-(Octyloxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of

organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-

hydrogen framework of 2-(Octyloxy)ethanol.

Objective: To confirm the chemical structure of 2-(Octyloxy)ethanol by analyzing its ¹H and ¹³C

NMR spectra.

Instrumentation:

NMR Spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Materials:

2-(Octyloxy)ethanol sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for

referencing)

Procedure:

Sample Preparation: Dissolve 10-20 mg of 2-(Octyloxy)ethanol in approximately 0.6 mL of

CDCl₃ in a clean, dry NMR tube. Add a small drop of TMS if required.

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters are

listed in Table 4.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower

natural abundance of ¹³C, a greater number of scans is required. See Table 4 for typical
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parameters.

Data Processing and Analysis:

Process the raw data (Fourier transform, phase correction, and baseline correction).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the 2-
(Octyloxy)ethanol structure.

Table 4: Suggested NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR

Spectrometer Frequency ≥ 300 MHz ≥ 75 MHz

Solvent CDCl₃ CDCl₃

Temperature 298 K 298 K

Pulse Angle 30-45° 30-45°

Spectral Width ~12 ppm ~220 ppm

Acquisition Time 2-4 s 1-2 s

Relaxation Delay 1-2 s 2-5 s

Number of Scans 8-16 512-2048

The expected ¹H and ¹³C NMR chemical shifts for 2-(Octyloxy)ethanol are presented in Tables

5 and 6, respectively. These values are based on the analysis of homologous compounds and

predictive models.

Table 5: Predicted ¹H NMR Data for 2-(Octyloxy)ethanol in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.71 t, J ≈ 5 Hz 2H -OCH₂CH₂OH

~3.55 t, J ≈ 5 Hz 2H -OCH₂CH₂OH

~3.45 t, J ≈ 7 Hz 2H -OCH₂(CH₂)₆CH₃

~2.5 (variable) br s 1H -OH

~1.57 p, J ≈ 7 Hz 2H -OCH₂CH₂(CH₂)₅CH₃

~1.29 m 10H -OCH₂CH₂(CH₂)₅CH₃

~0.88 t, J ≈ 7 Hz 3H -CH₃

t = triplet, p = pentet, m = multiplet, br s = broad singlet

Table 6: Predicted ¹³C NMR Data for 2-(Octyloxy)ethanol in CDCl₃

Chemical Shift (δ, ppm) Assignment

~71.6 -OCH₂(CH₂)₆CH₃

~70.4 -OCH₂CH₂OH

~61.8 -OCH₂CH₂OH

~31.8 -(CH₂)₅CH₂CH₃

~29.7 -OCH₂CH₂(CH₂)₅CH₃

~29.4 Alkyl Chain CH₂

~29.3 Alkyl Chain CH₂

~26.2 Alkyl Chain CH₂

~22.7 -CH₂CH₃

~14.1 -CH₃

Logical Workflow for NMR Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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